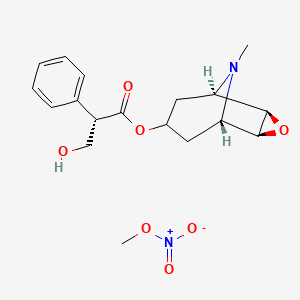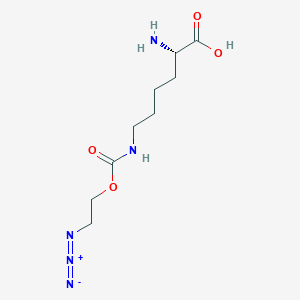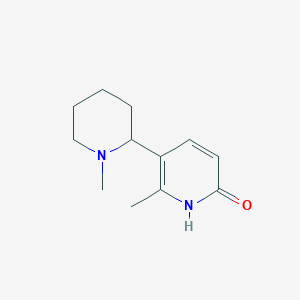![molecular formula C22H24Cl2N6O7S2 B11820147 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Acide (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acétyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylméthyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylique ; chlorure ; chlorhydrate est une molécule organique complexe ayant des applications significatives dans divers domaines scientifiques. Ce composé est connu pour ses caractéristiques structurales uniques et ses propriétés thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. Le processus commence généralement par la préparation du cycle thiazole, suivie de l'introduction des groupes amino et carboxypropan-2-yloxyimino. Les étapes finales comprennent la formation de la structure bicyclique et l'ajout du groupe pyridin-1-ium-1-ylméthyl.
Méthodes de production industrielle
La production industrielle de ce composé nécessite une optimisation des conditions réactionnelles afin d'assurer un rendement et une pureté élevés. Cela implique l'utilisation de techniques de pointe telles que les réacteurs à flux continu et les plateformes de synthèse automatisées. Le processus est soigneusement surveillé pour maintenir la stéréochimie souhaitée et éviter les réactions secondaires indésirables.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à de nouveaux composés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant, mais les réactifs typiques comprennent les halogènes et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Ce composé a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Il se lie aux enzymes ou aux récepteurs, modifiant leur activité et déclenchant une cascade d'événements biochimiques. Les voies exactes dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Composé E apparenté à l'adapalène : Ce composé partage certaines similitudes structurales et est utilisé dans la recherche pharmaceutique.
Trifluorotoluène : Bien que structurellement différent, il est utilisé dans des réactions chimiques et des applications industrielles similaires.
Unicité
L'unicité de l'Acide (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acétyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylméthyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylique ; chlorure ; chlorhydrate réside dans sa structure complexe et sa réactivité polyvalente, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C22H24Cl2N6O7S2 |
|---|---|
Poids moléculaire |
619.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride |
InChI |
InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1 |
Clé InChI |
JLZLIGALAZXURA-YSPNNJRLSA-N |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.Cl.[Cl-] |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)




![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)





